4-Methylbenzylamine

Overview

Description

4-Methylbenzylamine is a methylated benzylamine . It is used in the preparation of various bioactive compounds such as anticonvulsants . It has been shown to stimulate food consumption and counteract the hypophagic effects of amphetamine acting on brain Shaker-like Kv1.1 channels .

Synthesis Analysis

4-Methylbenzylamine has been used in the synthesis of Bis (4-methylbenzylammonium) hydrogen phosphate monohydrate (4MLBAHP) single crystals . The crystals were grown by reacting 4-methylbenzylamine (4MLBA) and orthophosphoric acid in a 2:1 stoichiometric ratio using a slow evaporation solution growth method .

Molecular Structure Analysis

The structure of 4-Methylbenzylamine has been solved and it reveals a monoclinic system and space group P2 1 /c . The (C 8 H 12 N +) 2 cation, (HPO 42−) anion and water molecules present in 4MLBAHP are joined through N–H…O and O–H…O bonds .

Chemical Reactions Analysis

The reactions of 1-hexanol with benzylamine and with 4-methylbenzylamine led to the corresponding imines in moderate yields . 4-methylbenzylamine in ethanol/water solution (1:4) was found suitable for determination of the individual compounds in determination by capillary zone electrophoresis with indirect detection .

Physical And Chemical Properties Analysis

4-Methylbenzylamine has a molecular weight of 121.18 . It has a refractive index n20/D 1.534 (lit.) . It has a boiling point of 195 °C (lit.) and a melting point of 12-13 °C (lit.) . It has a density of 0.952 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis of Nonlinear Optical Crystals

4-Methylbenzylamine is used in the synthesis of semi-organic nonlinear optical crystals. For instance, Bis (4-methylbenzylammonium) hydrogen phosphate monohydrate (4MLBAHP) single crystals were grown by reacting 4-methylbenzylamine and orthophosphoric acid . These crystals have potential applications in optical data storage, information processing, and optical switching devices .

Structural and Spectroscopic Analysis

4-Methylbenzylamine is used in the development of novel organic nonlinear optical single (NLO) crystals like 4-Methylbenzylammonium hydrogen maleate (4MBAHM). These crystals are synthesized at ambient temperature and have applications in optical switching, laser radiation protection, optical modulation, and optical signal processing .

Synthesis of α-Amino Phosphonates and α-Aminonitriles

®- (+)-α-Methylbenzylamine, a chiral amine, is used as a substrate to synthesize (S)-α-amino phosphonates and R -α-aminonitriles . These compounds have various applications in the pharmaceutical industry.

Synthesis of N - { (S)- [cyclohexan- (S)-2-ol]}- ®-α-methylbenzyl amine and N - { ®- [cyclohexan- ®-2-ol]}- ®-α-methylbenzyl amine

These compounds are synthesized using ®- (+)-α-Methylbenzylamine as a substrate . They have potential applications in the synthesis of complex organic molecules.

Synthesis of Imines

The reactions of 1-hexanol with 4-methylbenzylamine lead to the corresponding imines in moderate yields . Imines are used as intermediates in organic synthesis, and are also used in the production of pharmaceuticals, agrochemicals, and dyes.

Capillary Zone Electrophoresis

4-methylbenzylamine in ethanol/water solution (1:4) is suitable for determination of individual compounds in determination by capillary zone electrophoresis with indirect detection . This technique is used in analytical chemistry for separating ions based on their affinity for the stationary phase.

Safety and Hazards

4-Methylbenzylamine is classified as a skin corrosive 1B . It has a flash point of 80 °C (closed cup) . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Personal protective equipment such as dust mask type N95 (US), Eyeshields, and Gloves are recommended .

Mechanism of Action

Target of Action

4-Methylbenzylamine is a methylated benzylamine It has been shown to counteract the hypophagic effects of amphetamine acting on brain shaker-like kv11 channels . These channels play a crucial role in regulating neuronal excitability.

Mode of Action

It is known that 4-methylbenzylamine can stimulate food consumption . This suggests that it may interact with its targets, such as the Kv1.1 channels, to modulate their activity and influence physiological processes like appetite regulation.

Biochemical Pathways

Given its observed effects on food consumption and its interaction with kv11 channels , it is likely that it influences pathways related to neuronal signaling and appetite regulation.

Result of Action

4-Methylbenzylamine has been shown to stimulate food consumption and counteract the hypophagic effects of amphetamine . This suggests that it may have molecular and cellular effects that promote appetite and counteract appetite suppression.

properties

IUPAC Name |

(4-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-7-2-4-8(6-9)5-3-7/h2-5H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTSWYPNXFHGEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

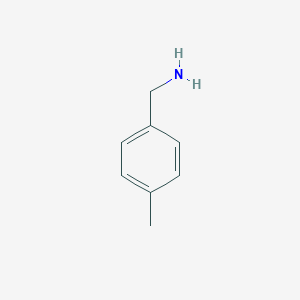

CC1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059306 | |

| Record name | Benzenemethanamine, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; mp = 12-13 deg C; [Alfa Aesar MSDS] | |

| Record name | 4-Methylbenzylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11179 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.29 [mmHg] | |

| Record name | 4-Methylbenzylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11179 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

4-Methylbenzylamine | |

CAS RN |

104-84-7 | |

| Record name | 4-Methylbenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylbenzylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanamine, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4-Methylbenzylamine?

A1: 4-Methylbenzylamine has the molecular formula C8H11N and a molecular weight of 121.18 g/mol.

Q2: Is there any spectroscopic data available for 4-Methylbenzylamine?

A: Yes, researchers characterized N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone, a compound synthesized using 4-Methylbenzylamine as a starting material, by elemental analysis, 1H NMR, IR, and ESI. []

Q3: What is the stability of 4-Methylbenzylamine under various conditions?

A: While specific stability data for 4-Methylbenzylamine is limited in the provided research, its use in various applications suggests reasonable stability under common laboratory conditions. For example, it was successfully used in reactions requiring refluxing toluene solutions at 110°C for extended periods. [] Further research is necessary to determine its stability under specific conditions like varying pH, temperature, and light exposure.

Q4: How is 4-Methylbenzylamine typically quantified in research settings?

A: Capillary electrophoresis (CE) with indirect UV detection has proven effective in separating and quantifying 4-Methylbenzylamine alongside compounds like N-methylmorpholine-N-oxide (NMMO), N-methylmorpholine (NMM), and morpholine (M). This method allows researchers to monitor reaction kinetics involving NMMO where these compounds are present. [, ]

Q5: Are there other analytical techniques suitable for studying 4-Methylbenzylamine?

A: Beyond CE, researchers have employed techniques like 1H NMR spectroscopy to analyze reactions involving 4-Methylbenzylamine, especially in the context of synthesizing complex molecules like cyclic helicates. [] Additionally, techniques like mass spectrometry (ESI-MS) have been crucial in confirming the structural formula of compounds derived from 4-Methylbenzylamine. []

Q6: What are some applications of 4-Methylbenzylamine in chemical synthesis?

A: 4-Methylbenzylamine serves as a key starting material in synthesizing various compounds. One example is its use in preparing (p-methylphenyl) methylamine-N-ethylmorpholine hydrochloride, a valuable pharmaceutical intermediate. [] Additionally, it has been used in multi-step syntheses to create compounds like N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone, which exhibits antiproliferative activity against leukemia K562 cells. []

Q7: How is 4-Methylbenzylamine utilized in analytical chemistry?

A: 4-Methylbenzylamine plays a crucial role in the analysis of trace metals in various matrices. Researchers use it as a component in capillary electrophoresis (CE) methods for determining alkali and alkaline earth metals (ammonium, potassium, sodium, calcium, magnesium, barium, strontium) alongside transition metals (cobalt, cadmium, nickel, zinc, lead, and copper) in samples like air particulate matter. []

Q8: Are there any specific examples of 4-Methylbenzylamine's role in analytical methods?

A: In capillary electrophoresis, researchers have successfully used 4-Methylbenzylamine as a component of the background electrolyte to determine trace levels of strontium and lithium in seawater. This approach, combined with transient isotachophoresis (tITP) pre-concentration, significantly enhances the sensitivity of conventional CZE-UV methods. []

Q9: How else is 4-Methylbenzylamine used in research?

A: 4-Methylbenzylamine acts as a building block in synthesizing complex supramolecular structures. For instance, researchers used it with a bis(aldehyde) building block and iron(II) salts to create a molecular Solomon link, a complex interwoven structure with two 68-membered-ring macrocycles. []

Q10: Can you provide more detail on the Solomon link synthesis using 4-Methylbenzylamine?

A: The synthesis involves reacting 4-Methylbenzylamine with a specific bis(aldehyde), 1, and FeCl2 in DMSO. [] This self-assembly process, influenced by factors like amine structure and concentration, yields a mixture of cyclic tetramer 4 and linear triple helicate 5. [] Notably, using a diamine instead of 4-Methylbenzylamine in this reaction leads to the formation of the Solomon link 6, highlighting the versatility of this approach in creating complex topologies. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3S)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid](/img/structure/B130835.png)

![Carbamic acid, [(1S)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-](/img/structure/B130841.png)

![(2S,3S,4aS,5R,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B130843.png)

![(2S)-N-[(2S,5S)-4,4-difluoro-5-[[(2S)-3-methyl-2-(2-pyridin-2-ylethylsulfonylamino)butanoyl]amino]-3-oxo-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-pyridin-2-ylethylsulfonylamino)butanamide](/img/structure/B130849.png)